molecular formula C10H7N3O B1436509 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 30750-23-3

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No.: B1436509
CAS No.: 30750-23-3
M. Wt: 185.18 g/mol
InChI Key: VKPPRAWHRPCNBO-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a chemical compound with the molecular formula C10H7N3O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile involves a one-pot reaction of phthalic anhydride, anilines, and anthranilamide in water without any catalyst. This eco-friendly method offers excellent yields and employs water as the solvent . Another method involves the use of phthaloyl chloride, aniline, and anthranilamide under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned one-pot reactions. The use of water as a solvent and the absence of catalysts make these methods environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phthalic anhydride, anilines, anthranilamide, and various solvents such as ethanol and water. Reaction conditions often involve refluxing the mixture for 90-120 minutes .

Major Products

Major products formed from these reactions include various quinazolinone derivatives, which have significant biological and medicinal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is unique due to its versatile synthetic routes, eco-friendly preparation methods, and wide range of biological activities. Its ability to undergo various chemical reactions and form biologically active derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPRAWHRPCNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263861
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30750-23-3
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30750-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Cyanoethanethioamide (1.00 g, 10.0 mmol) and bromoethane (821 μL, 11.0 mmol) were added to an ethanolic solution of sodium ethoxide (11.5 mmol, 5.3 mL). The resulting mixture was stirred for 6 hours, 2-aminobenzoic acid (1.50 g, 10.9 mmol) was added, and the reaction was refluxed overnight with stirring. A solid precipitate formed upon cooling of the reaction mixture, which was recovered by vacuum filtration and washed sequentially with ethanol, water, ethanol, and diethyl ether. The solid was then dried to yield 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (872 mg, 47%). 1NMR (400 MHz, DMSO-d6) δ ppm 4.17 (s, 2H), 7.53 (t, J=7.5 Hz, 1H), 7.68 (d, J=7.9 Hz, 1H), 7.83 (t, J=7.8 Hz, 1H), 8.10 (dd, J1=7.9 Hz, J2=1.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
821 μL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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